molecular formula C12H12FNO2 B12603324 Ethyl 2-fluoro-7-methylindolizine-3-carboxylate CAS No. 648418-47-7

Ethyl 2-fluoro-7-methylindolizine-3-carboxylate

Cat. No.: B12603324
CAS No.: 648418-47-7
M. Wt: 221.23 g/mol
InChI Key: KBPPFIAATNIXLU-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-7-methylindolizine-3-carboxylate is a fluorinated indolizine derivative intended for research and development use in medicinal chemistry. This compound serves as a versatile chemical building block for the design and synthesis of novel bioactive molecules. Indolizine scaffolds are recognized as privileged structures in drug discovery due to their presence in various natural alkaloids and synthetic compounds with diverse pharmacological properties . This ester is particularly valuable for constructing potential therapeutic agents. Research on structurally similar ethyl 7-acetyl-2-substituted indolizine-1-carboxylate analogs has demonstrated promising in vitro qualitative anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain . Furthermore, indolizine-based compounds are actively investigated for their multitarget anticancer activity . Synthetic strategies combining indolizine with other heterocyclic systems, such as thiazole, have yielded compounds that inhibit key protein kinases (e.g., EGFR, HER2, VEGFR-2, CDK2), induce cell cycle arrest, and promote apoptosis in cancer cell lines . The incorporation of a fluorine atom is a common strategy in modern drug design to modulate a compound's pharmacokinetics, metabolic stability, and binding affinity. Application Note: This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose.

Properties

CAS No.

648418-47-7

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

ethyl 2-fluoro-7-methylindolizine-3-carboxylate

InChI

InChI=1S/C12H12FNO2/c1-3-16-12(15)11-10(13)7-9-6-8(2)4-5-14(9)11/h4-7H,3H2,1-2H3

InChI Key

KBPPFIAATNIXLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2N1C=CC(=C2)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-7-methylindolizine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized using the Chichibabin reaction, which involves the cyclization of pyridine derivatives with suitable electrophiles.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-7-methylindolizine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has highlighted the antimicrobial properties of ethyl 2-fluoro-7-methylindolizine-3-carboxylate, particularly its efficacy against various pathogens. Studies indicate that this compound can inhibit key enzymes involved in the survival and replication of bacteria, including Mycobacterium tuberculosis, which is responsible for tuberculosis. The fluorine substitution is believed to play a crucial role in enhancing its biological activity compared to non-fluorinated analogs .

Anti-Tubercular Activity

The compound has shown significant anti-tubercular activity through in vitro assays. Molecular docking studies have demonstrated its ability to bind effectively to target enzymes critical for the survival of Mycobacterium tuberculosis, suggesting a promising avenue for the development of new anti-tubercular agents .

Synthesis and Structural Analysis

This compound can be synthesized through multi-step processes involving various reagents and conditions. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have improved yields and reduced reaction times. Characterization techniques like NMR, FT-IR, and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Case Studies and Research Findings

Several studies have documented the applications of this compound in real-world scenarios:

Larvicidal Activity

Research has also explored the larvicidal properties of this compound against mosquito larvae, specifically Anopheles arabiensis. The indolizine pharmacophore was found to influence larvicidal activity significantly, with several analogs demonstrating potent effects .

Computational Studies

Computational studies have provided insights into the interaction mechanisms between this compound and biological targets. These studies are crucial for understanding its potential therapeutic applications and optimizing its chemical structure for enhanced efficacy .

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-7-methylindolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The indolizine core can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The activity and physicochemical properties of indolizine derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogues:

Ethyl 3-Substituted-7-Methylindolizine-1-Carboxylates
  • Structure : Features a 7-methyl group and an ethyl ester at position 1, with variable substituents at position 3.
  • Activity: Demonstrated larvicidal activity against Anopheles arabiensis, a malaria vector, highlighting the importance of the 7-methyl group and ester position in bioactivity .
  • Key Difference : The ester at position 1 (vs. position 3 in the target compound) may alter molecular conformation and interaction with insecticidal targets.
Ethyl 2-Benzoyl-6-Methylindolizine-7-Carboxylate
  • Structure : Contains a benzoyl group at position 2, a methyl group at position 6, and an ester at position 6.
  • Activity: Inactive in anticancer screens despite its bulky benzoyl substituent, which may hinder target binding.
  • Key Difference : The fluorine in the target compound (smaller and more electronegative than benzoyl) could improve solubility and target specificity.
Ethyl 5-Methoxyindole-2-Carboxylate
  • Relevance : Indoles share a bicyclic framework but lack the pyridine ring of indolizines, leading to differences in electronic properties. Methoxy groups enhance lipophilicity but may reduce reactivity compared to fluorine .

Biological Activity

Ethyl 2-fluoro-7-methylindolizine-3-carboxylate is a synthetic organic compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial and anti-tubercular effects, supported by data tables and relevant research findings.

  • Molecular Formula : C12_{12}H12_{12}FNO2_2
  • Molecular Weight : Approximately 235.24 g/mol
  • Structure : Characterized by a carboxylate group and a fluorine atom, enhancing its lipophilicity and metabolic stability.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial properties, making it a candidate for treating various infections. Studies have shown that this compound can inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics.

2. Anti-Tubercular Activity

Research indicates that this compound possesses anti-tubercular activity against Mycobacterium tuberculosis (Mtb). It inhibits key enzymes involved in the survival and replication of Mtb, which is crucial for developing new treatments for tuberculosis.

Table 1: Anti-Tubercular Activity Data

CompoundStrainMIC (µg/mL)Activity Level
This compoundH37Rv16-64Moderate to High
This compoundMDR-Mtb32-64Moderate

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enoyl-Acyl Carrier Protein Reductase (InhA) : This enzyme plays a vital role in fatty acid biosynthesis in mycobacteria. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial death.
  • Anthranilate Phosphoribosyltransferase : Another target involved in the metabolic pathways of Mycobacterium tuberculosis, contributing to the compound's anti-tubercular effects.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial effects of this compound against various pathogens. The results indicated:

  • Gram-positive bacteria : Significant inhibition observed.
  • Gram-negative bacteria : Moderate inhibition noted.

This highlights the potential for developing new antimicrobial agents based on this compound.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with its targets. The results showed strong binding interactions, suggesting a favorable profile for drug development.

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